
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol, also known as Boc-4-amino-1-(3-pyridyl) butanol, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol has a wide range of potential applications in scientific research. One of its primary uses is as a tool for studying the function of G protein-coupled receptors (GPCRs), which are a large family of membrane-bound receptors that play a critical role in cellular signaling. 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol has been shown to selectively activate a specific subtype of GPCR, known as the M1 muscarinic receptor, which is involved in a variety of physiological processes, including learning and memory.
Wirkmechanismus
The mechanism of action of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol involves its selective binding to the M1 muscarinic receptor. This binding leads to the activation of downstream signaling pathways, which ultimately result in the physiological effects observed in vitro and in vivo.
Biochemical and physiological effects:
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase intracellular calcium levels, activate mitogen-activated protein kinase (MAPK) signaling pathways, and modulate the activity of ion channels. In vivo studies have shown that 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol can improve cognitive function in animal models of Alzheimer's disease, enhance synaptic plasticity, and improve motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol is its selectivity for the M1 muscarinic receptor. This selectivity allows researchers to study the specific effects of activating this receptor without the confounding effects of activating other receptors. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired physiological effects at low concentrations.
Zukünftige Richtungen
There are many potential future directions for research on 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol. One area of interest is the development of more potent analogs of this compound, which could be used to achieve more robust physiological effects. Another area of interest is the study of the downstream signaling pathways activated by this compound, which could provide insights into the mechanisms underlying its physiological effects. Finally, there is potential for the use of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol in the development of new therapeutics for neurological disorders, such as Alzheimer's and Parkinson's disease.
Synthesemethoden
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol can be synthesized using a variety of methods. One common method involves the reaction of 4-pyridinecarboxaldehyde with tert-butyl carbamate, followed by the addition of methylamine and reduction with sodium borohydride. The resulting product is 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol, which can be purified using standard chromatographic techniques.
Eigenschaften
CAS-Nummer |
1346603-44-8 |
|---|---|
Produktname |
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol |
Molekularformel |
C15H24N2O3 |
Molekulargewicht |
280.368 |
IUPAC-Name |
tert-butyl N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methylcarbamate |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)20-14(19)17(4)10-6-8-13(18)12-7-5-9-16-11-12/h5,7,9,11,13,18H,6,8,10H2,1-4H3 |
InChI-Schlüssel |
IKOIPSXXUBXHSE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)CCCC(C1=CN=CC=C1)O |
Synonyme |
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



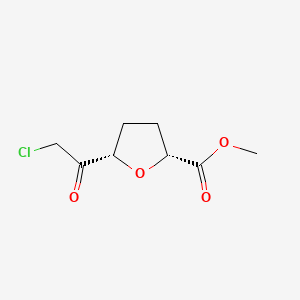



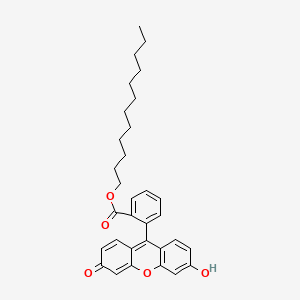
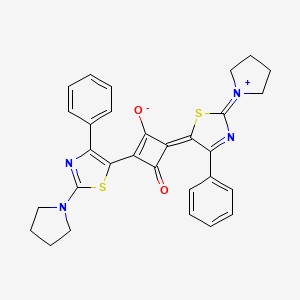
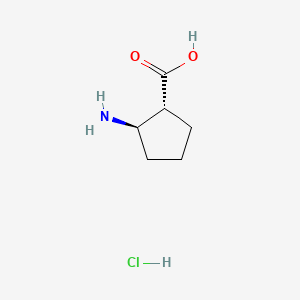
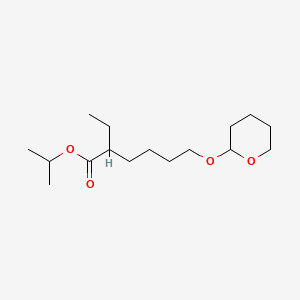

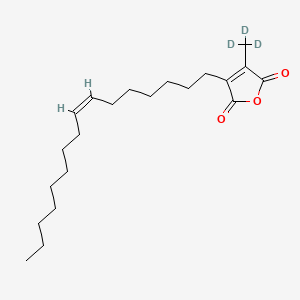
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidine-2,4-dione](/img/structure/B585920.png)